molecular formula C15H12N2O B1205458 4,5-Diphenyl-1,5-dihydroimidazol-2-one CAS No. 53684-56-3

4,5-Diphenyl-1,5-dihydroimidazol-2-one

Cat. No.: B1205458
CAS No.: 53684-56-3
M. Wt: 236.27 g/mol
InChI Key: UXKWMBYYIUTXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-diphenyl-1,5-dihydroimidazol-2-one is a stilbenoid.

Scientific Research Applications

Catalytic Synthesis

  • Synthesis of Trisubstituted Imidazoles: Utilizing the ionic liquid 1-ethyl-3-methylimidazole acetate, 4,5-diphenyl imidazoles were efficiently synthesized under ultrasonic irradiation at room temperature. This process offers advantages such as high yields and simplicity, avoiding harmful catalysts (Zang, Su, Mo, Cheng, & Jun, 2010).

Synthesis of Heterocyclic Compounds

  • Formation of Imidazo[1,2-f]phenanthridin-8(5H)-one Derivatives: The compound serves as an aryl halide in the synthesis of fused tetracyclic heterocycles containing imidazole and phenanthridine moieties, showcasing an effective method for creating such structures (Dong, Pan, Liu, & Wang, 2018).

Fluorescence Studies

  • Fluorescence Quenching Channel: Research suggests a hydrogen-bonded dimer in 4,5-diphenylimidazole contributes to radiationless decay, highlighting its fluorescence properties and potential applications in scientific studies (Testa, 1991).

Antibacterial Applications

  • Antibacterial Agents Synthesis: The reaction of 4,5-diphenylimidazol-2-thione with aromatic ketones was shown to produce compounds with antibacterial activity, indicating potential medical applications (Hozien, El‐Wareth, El-Sherief, & Mahmoud, 2000).

Antimicrobial Activities

  • Synthesis of Imidazo[2,1-b]thiazoles: A study focused on the antimicrobial activities of compounds derived from 4,5-diphenyl-2-mercaptoimidazole, further exploring the compound's relevance in medical and pharmaceutical research (Mahfouz, Aziz, & Elhabashy, 1990).

Optical Applications

  • Lophine Derivatives in Biomedical Sciences: The lophine derivative, 4,5-diphenylimidazole, has been used in biomedical sciences for its chemiluminescence and fluorescence properties, indicating its potential in analytical applications (Nakashima, 2003).

Supercapacitor Electrode Material

Properties

CAS No.

53684-56-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4,5-diphenyl-1,5-dihydroimidazol-2-one

InChI

InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)

InChI Key

UXKWMBYYIUTXCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=NC(=O)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC(=O)N2)C3=CC=CC=C3

53684-56-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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